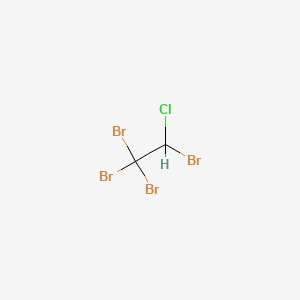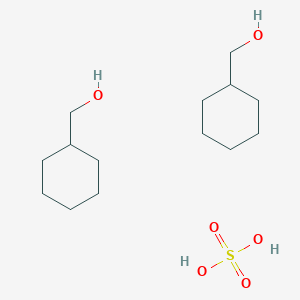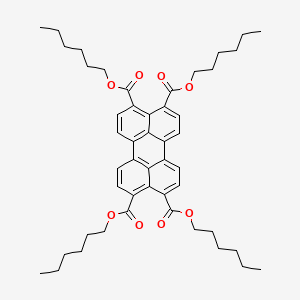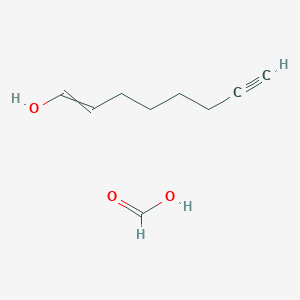
Formic acid;oct-1-en-7-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;oct-1-en-7-yn-1-ol is a compound that combines the simplest carboxylic acid, formic acid, with an unsaturated alcohol, oct-1-en-7-yn-1-ol. Oct-1-en-7-yn-1-ol is an unsaturated alcohol with both double and triple bonds in its structure, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of formic acid;oct-1-en-7-yn-1-ol typically involves the esterification of formic acid with oct-1-en-7-yn-1-ol. One efficient method uses boron oxide as a reagent to facilitate the direct esterification of formic acid with the alcohol . This reaction is particularly suitable for primary and secondary alcohols, including unsaturated alcohols like oct-1-en-7-yn-1-ol. The reaction conditions usually involve refluxing the mixture in dichloromethane for several hours, followed by neutralization and purification steps .
Industrial Production Methods
Industrial production of formic acid often involves the catalytic oxidation of formaldehyde with atmospheric oxygen . This method is scalable and can produce formic acid in large quantities, which can then be used for the esterification process to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Formic acid;oct-1-en-7-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The formic acid component can be oxidized to carbon dioxide and water.
Reduction: The unsaturated bonds in oct-1-en-7-yn-1-ol can be reduced to form saturated alcohols.
Substitution: The hydroxyl group in oct-1-en-7-yn-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Saturated alcohols.
Substitution: Chlorinated derivatives of oct-1-en-7-yn-1-ol.
Wissenschaftliche Forschungsanwendungen
Formic acid;oct-1-en-7-yn-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of fragrances and flavors due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of formic acid;oct-1-en-7-yn-1-ol involves its interaction with molecular targets through its functional groups. The formic acid component can act as a proton donor, participating in acid-base reactions. The unsaturated bonds in oct-1-en-7-yn-1-ol can undergo addition reactions, making it a versatile compound in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citronellyl formate: An ester of formic acid and citronellol, used in fragrances.
Formic acid, 3,7-dimethyl-6-octen-1-yl ester: Another ester of formic acid with a similar structure.
Uniqueness
Formic acid;oct-1-en-7-yn-1-ol is unique due to the presence of both double and triple bonds in the oct-1-en-7-yn-1-ol component, which provides it with distinct reactivity and versatility in chemical synthesis compared to other similar compounds.
Eigenschaften
CAS-Nummer |
406911-97-5 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
formic acid;oct-1-en-7-yn-1-ol |
InChI |
InChI=1S/C8H12O.CH2O2/c1-2-3-4-5-6-7-8-9;2-1-3/h1,7-9H,3-6H2;1H,(H,2,3) |
InChI-Schlüssel |
ZJROGUSZNMTACF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCC=CO.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


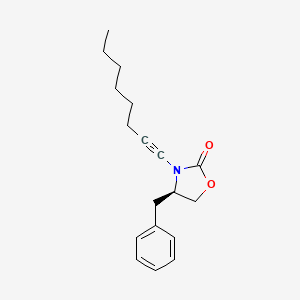
![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
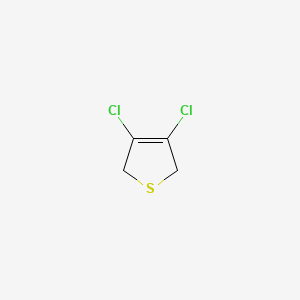
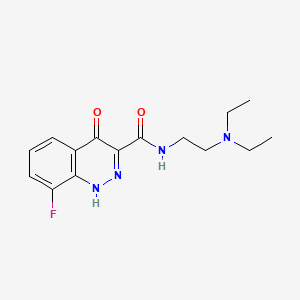
![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
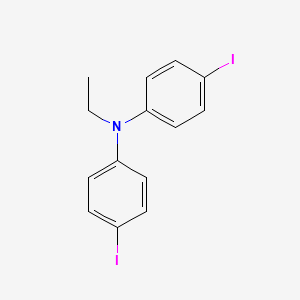
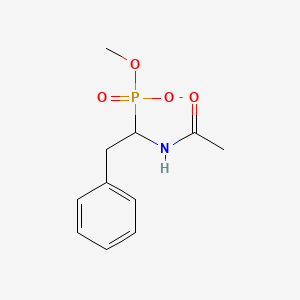
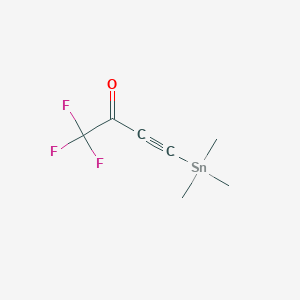
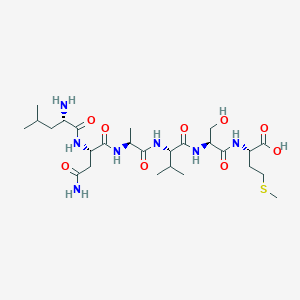
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)

